molecular formula C10H13F2NO B13296007 1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol

1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13296007
M. Wt: 201.21 g/mol
InChI Key: CFXTVPOEWCVBLP-UHFFFAOYSA-N
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Description

1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a difluorophenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 2,3-difluorobenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Fluconazole: A triazole antifungal with a similar difluorophenyl group.

    Voriconazole: Another triazole antifungal with structural similarities.

    Itraconazole: A broad-spectrum antifungal with a related chemical structure.

Uniqueness: 1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-[(2,3-difluorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

CFXTVPOEWCVBLP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)F)F)O

Origin of Product

United States

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